- Prins reaction between β-ethylenic alcohols and formaldehyde, Comptes Rendus des Seances de l'Academie des Sciences, 1972, 275(17), 957-9
Cas no 39161-15-4 ((2-methyloxolan-3-yl)methanol)
(2-methyloxolan-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (2-methyloxolan-3-yl)methanol
-
- MDL: MFCD21864511
(2-methyloxolan-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B497688-10mg |
(2-methyloxolan-3-yl)methanol |
39161-15-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497688-50mg |
(2-methyloxolan-3-yl)methanol |
39161-15-4 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B497688-100mg |
(2-methyloxolan-3-yl)methanol |
39161-15-4 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-200460-0.05g |
(2-methyloxolan-3-yl)methanol, Mixture of diastereomers |
39161-15-4 | 95% | 0.05g |
$182.0 | 2023-09-16 | |
| Enamine | EN300-200460-0.1g |
(2-methyloxolan-3-yl)methanol, Mixture of diastereomers |
39161-15-4 | 95% | 0.1g |
$272.0 | 2023-09-16 | |
| Enamine | EN300-200460-0.25g |
(2-methyloxolan-3-yl)methanol, Mixture of diastereomers |
39161-15-4 | 95% | 0.25g |
$389.0 | 2023-09-16 | |
| Enamine | EN300-200460-0.5g |
(2-methyloxolan-3-yl)methanol, Mixture of diastereomers |
39161-15-4 | 95% | 0.5g |
$613.0 | 2023-09-16 | |
| Enamine | EN300-200460-1.0g |
(2-methyloxolan-3-yl)methanol, Mixture of diastereomers |
39161-15-4 | 95% | 1g |
$785.0 | 2023-06-08 | |
| Enamine | EN300-200460-2.5g |
(2-methyloxolan-3-yl)methanol, Mixture of diastereomers |
39161-15-4 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
| Enamine | EN300-200460-5.0g |
(2-methyloxolan-3-yl)methanol, Mixture of diastereomers |
39161-15-4 | 95% | 5g |
$2277.0 | 2023-06-08 |
(2-methyloxolan-3-yl)methanol Production Method
Production Method 1
(2-methyloxolan-3-yl)methanol Raw materials
(2-methyloxolan-3-yl)methanol Preparation Products
(2-methyloxolan-3-yl)methanol Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on (2-methyloxolan-3-yl)methanol
Professional Introduction to (2-methyloxolan-3-yl)methanol (CAS No. 39161-15-4)
(2-methyloxolan-3-yl)methanol, with the chemical formula CAS No. 39161-15-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxygen-containing heterocyclic alcohols, characterized by its unique structural and functional properties. The presence of a methyl oxolane ring and a hydroxymethyl group makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
The structure of (2-methyloxolan-3-yl)methanol consists of a five-membered cyclic ether (oxolane) substituted with a methyl group at the 2-position and a hydroxymethyl group at the 3-position. This configuration imparts distinct reactivity and binding capabilities, making it a valuable building block in medicinal chemistry. The compound's stability under various chemical conditions further enhances its utility in synthetic pathways.
In recent years, there has been growing interest in (2-methyloxolan-3-yl)methanol due to its potential applications in drug discovery and development. Its structural motif is reminiscent of natural products found in plants and microorganisms, which have been widely explored for their pharmacological properties. Researchers have leveraged this compound to design novel scaffolds for small molecule drugs, aiming to improve pharmacokinetic profiles and target specificity.
One of the most compelling aspects of (2-methyloxolan-3-yl)methanol is its role as a chiral auxiliary in asymmetric synthesis. The presence of the oxolane ring provides a stereogenic center, allowing for the construction of enantiomerically pure compounds. Such compounds are highly sought after in pharmaceuticals due to their enhanced biological activity and reduced side effects. Recent studies have demonstrated its effectiveness in synthesizing chiral catalysts and ligands that facilitate enantioselective reactions.
The synthetic applications of (2-methyloxolan-3-yl)methanol are diverse and well-documented. It serves as a precursor for more complex molecules through various functionalization strategies, including oxidation, reduction, and coupling reactions. These transformations enable chemists to introduce additional functional groups or link the compound to other pharmacophores, thereby expanding its utility in drug design. For instance, it has been used to synthesize derivatives with improved solubility or metabolic stability.
Advances in computational chemistry have also highlighted the importance of (2-methyloxolan-3-yl)methanol in virtual screening and molecular modeling. Its unique electronic and steric properties make it an attractive candidate for docking studies aimed at identifying potential drug candidates. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and prioritize promising compounds for further investigation.
In the realm of bioorganic chemistry, (2-methyloxolan-3-yl)methanol has been employed to develop novel inhibitors targeting specific biological pathways. Its ability to mimic natural substrates or modulate enzyme activity has led to the identification of compounds with therapeutic potential against various diseases. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism or neurodegenerative disorders.
The pharmacological evaluation of (2-methyloxolan-3-yl)methanol and its derivatives has revealed several interesting findings. Preclinical studies indicate that certain analogs exhibit potent activity against disease-causing targets while maintaining good safety profiles. These results underscore the compound's significance as a lead structure for further optimization through structure-based drug design approaches.
Future research directions may explore new synthetic methodologies to enhance the accessibility and scalability of (2-methyloxolan-3-yl)methanol derivatives. Innovations such as flow chemistry or biocatalysis could provide sustainable routes for producing these compounds on an industrial scale. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial in translating laboratory findings into clinical applications.
In conclusion, (2-methyloxolan-3-yl)methanol (CAS No. 39161-15-4) is a multifaceted compound with broad implications in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse applications, from chiral synthesis to drug development, making it an indispensable tool for modern medicinal chemists. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing therapeutic innovation.
39161-15-4 ((2-methyloxolan-3-yl)methanol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)